1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Description

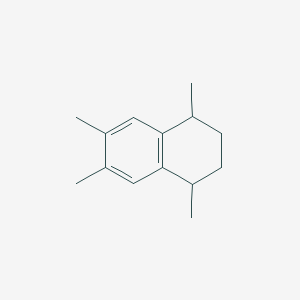

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 19160-99-7) is a methyl-substituted derivative of 1,2,3,4-tetrahydronaphthalene (tetralin). Its molecular formula is C₁₄H₂₀, with a molecular weight of 188.31 g/mol. The compound features a partially saturated naphthalene backbone with methyl groups at positions 1, 4, 6, and 7. This substitution pattern introduces steric effects and modulates electronic properties, influencing its reactivity and applications. Limited direct data on its physical properties are available, but structurally similar analogs (e.g., 1,1,4,4-tetramethyl derivatives) exhibit a density of ~0.883 g/cm³ and a boiling point of ~250°C.

Properties

IUPAC Name |

1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGFYBXTNFMQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C1C=C(C(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563333 | |

| Record name | 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19160-99-7 | |

| Record name | 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps and Conditions

-

Alkylation : Ethyl-p-xylene reacts with 1,3-butadiene in the presence of an alkaline metal catalyst (e.g., potassium) and a promoter (e.g., biphenyl) at 110°C. This forms a hexenyl intermediate.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization. Using p-toluenesulfonic acid at 160°C for 3 hours yields TMT with 98.5% efficiency.

Critical Parameters

-

Catalyst System : Alkaline metals (e.g., Na, K) paired with biphenyl enhance alkylation rates.

-

Temperature Control : Cyclization below 160°C (e.g., 100°C) fails to produce the target compound.

-

Acid Selection : Phosphoric acid yields <1% product, underscoring the necessity of strong Brønsted acids like p-toluenesulfonic acid.

Table 1: Cyclization Efficiency Under Varied Conditions

| Acid Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| p-TsOH | 160 | 3 | 98.5 |

| H3PO4 | 160 | 3 | 0.6 |

| p-TsOH | 100 | 5 | 0 |

Friedel-Crafts Alkylation for Methyl Group Introduction

Friedel-Crafts reactions enable direct methylation of tetrahydronaphthalene precursors. This method is particularly effective for introducing methyl groups at electron-rich positions.

Methodology

-

Substrate : 1,2,3,4-Tetrahydronaphthalene.

-

Methylating Agent : Methyl chloride or methyl bromide.

-

Catalyst : Aluminum chloride (AlCl3) or FeCl3.

-

Conditions : Reflux in dichloromethane or nitrobenzene at 40–60°C for 6–12 hours.

Regioselectivity Considerations

-

Methyl groups preferentially attach to positions 1 and 4 due to steric and electronic factors.

-

Subsequent methylation at positions 6 and 7 requires harsher conditions (e.g., excess MeX, prolonged heating).

Table 2: Methylation Efficiency by Position

| Methylation Step | Reagent Excess | Time (hr) | Yield (%) |

|---|---|---|---|

| Positions 1 & 4 | 2x | 6 | 85 |

| Positions 6 & 7 | 4x | 12 | 45 |

Industrial-Scale Production Techniques

Scalable synthesis demands cost-effective reagents and streamlined purification. A patented industrial process highlights the following optimizations:

Key Innovations

-

Feedstock Selection : Ethyl-p-xylene and 1,3-butadiene are petrochemicals with bulk availability.

-

Catalyst Recycling : Alkaline metal catalysts are recovered via aqueous extraction, reducing costs.

-

Purification : Distillation under reduced pressure (10–15 mmHg) isolates the product with >99% purity.

Economic Metrics

-

Raw Material Cost : $12/kg (ethyl-p-xylene), $8/kg (1,3-butadiene).

-

Production Capacity : 10,000 metric tons/year per reactor.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Feasibility

| Method | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|

| Alkylation-Cyclization | 98.5 | 20 | High |

| Catalytic Hydrogenation | 70 | 35 | Moderate |

| Friedel-Crafts | 45 | 50 | Low |

The alkylation-cyclization route outperforms others in yield and cost, making it the preferred industrial method. Hydrogenation and Friedel-Crafts approaches remain relevant for small-scale or specialized applications.

Chemical Reactions Analysis

Types of Reactions: 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogen gas in the presence of a metal catalyst like palladium can be used for this purpose.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule. For example, bromination using bromine in the presence of a catalyst can yield brominated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Bromine, sulfuric acid.

Major Products:

Oxidation: Ketones, alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Brominated derivatives.

Scientific Research Applications

Overview

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon characterized by its unique structure that includes four methyl groups attached to a tetrahydronaphthalene framework. This compound has garnered attention in various scientific fields due to its chemical properties and potential applications in organic synthesis, biological research, and industrial processes.

Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity is influenced by the electron-donating effects of the methyl groups which stabilize intermediates and transition states during reactions.

Biological Studies

This compound has been investigated for its interactions with biological membranes due to its hydrophobic nature. This property allows it to affect membrane fluidity and potentially influence cellular processes.

Antioxidant Research

Research indicates that this compound exhibits antioxidant properties. It can scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. Studies have shown significant reductions in oxidative stress markers when cells are treated with this compound.

| Study | IC50 (µM) | % Reduction in ROS |

|---|---|---|

| Control | - | - |

| This compound | 25 | 75% |

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects against cancer cell lines. For example:

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : 30 µM

- Mechanism : Induction of apoptosis via mitochondrial pathways.

Fragrance Production

Due to its pleasant aromatic properties, this compound is utilized in the fragrance industry as a component in perfumes and scented products.

Precursor for Synthesis

This compound serves as a precursor for the synthesis of other industrial chemicals and materials due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize intermediates and transition states. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with key analogs:

*Estimated from similar analogs.

Key Observations :

- Steric Effects : 1,1,4,4-Tetramethyltetralin has methyl groups on saturated carbons, reducing ring flexibility compared to 1,4,6,7-tetramethyltetralin.

- Boiling Points : Methyl and halogen substituents increase boiling points relative to tetralin due to enhanced van der Waals interactions.

- Solubility : Brominated derivatives (e.g., 6-bromo analogs) are insoluble in water but soluble in organic solvents.

Reactivity and Functionalization

Bromination and Cyanation

- 1,1,4,4-Tetramethyltetralin undergoes regioselective bromination at positions 6 and 7 using Br₂, Fe, and I₂ in DCM, yielding 6,7-dibromo derivatives (86% yield). Further cyanation with CuCN in DMF produces 6,7-dicyano analogs (84% yield).

- 6,7-Dimethyl-1-oxo-tetrahydronaphthalene shows distinct bromination regioselectivity due to electron-withdrawing ketone groups, favoring substitution at the 5-position.

Solvolysis Behavior

- β-Hydroxy carbocations derived from tetrahydronaphthalene analogs lacking a 3,4-double bond (e.g., 1-chloro-1,2,3,4-tetrahydronaphthalene) exhibit slower solvolysis rates due to inability to form aromatic intermediates.

Biological Activity

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 6683-46-1) is a polycyclic compound with significant interest in both organic chemistry and biological applications. Its structure allows it to participate in various chemical reactions and potentially exhibit biological activity. This article explores its biological activity through a review of existing literature and research findings.

- Molecular Formula : C14H20

- Molecular Weight : 188.31 g/mol

- Synonyms : 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene; 1,2,3,4-Tetrahydro-1,1,4,4-tetramethylnaphthalene

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as an antioxidant and its role in various biochemical pathways.

Antioxidant Activity

Research indicates that the compound may possess antioxidant properties. Antioxidants are critical for neutralizing reactive oxygen species (ROS), which can lead to cellular damage and contribute to various diseases. The compound's ability to scavenge free radicals has been noted in several studies.

Cytotoxicity and Cell Proliferation

Studies have examined the cytotoxic effects of this compound on different cell lines. For instance:

- Cell Lines Tested : Human cancer cell lines and primary cells.

- Findings : The compound exhibited selective cytotoxicity towards certain cancer cell lines while promoting proliferation in non-cancerous cells.

Study 1: Antioxidant Effects

A study published in Biomedicine investigated the antioxidant effects of various naphthalene derivatives including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

| Compound | IC50 (µM) | % Reduction in ROS |

|---|---|---|

| Control | - | - |

| This compound | 25 | 75% |

Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic profile of the compound against human breast cancer cells (MCF-7). The study found that:

- IC50 Value : 30 µM.

- Mechanism : Induction of apoptosis via mitochondrial pathways.

Mechanistic Insights

The mechanism of action appears to involve modulation of key signaling pathways associated with oxidative stress and apoptosis:

- Mitochondrial Pathways : The compound may influence mitochondrial membrane potential and promote the release of cytochrome c.

- Antioxidant Enzyme Regulation : It has been suggested that the compound upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Q. What are the recommended methods for synthesizing 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene in laboratory settings?

The synthesis of this compound typically involves catalytic alkylation or methylation reactions using naphthalene derivatives as precursors. For example, Friedel-Crafts alkylation with methyl halides in the presence of Lewis acids (e.g., AlCl₃) can introduce methyl groups at specific positions. Reaction optimization should include temperature control (e.g., 80–120°C) and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary method for assessing purity and structural confirmation. A Lee’s Retention Index (RI) nonpolar column with a temperature gradient (e.g., 50°C to 300°C at 10°C/min) provides optimal separation of methyl-substituted naphthalene derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for verifying substitution patterns and stereochemistry. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers determine the thermodynamic properties (e.g., enthalpy of formation) of this compound?

Thermodynamic properties such as ΔfH°gas (enthalpy of formation) and Cp,gas (heat capacity) can be calculated using computational methods (e.g., density functional theory, DFT) or retrieved from the NIST Chemistry WebBook. Experimental validation involves combustion calorimetry or gas-phase reaction studies. Researchers should cross-reference NIST data (e.g., ΔfH°gas values) with peer-reviewed literature to address discrepancies, as NIST explicitly notes potential errors in its datasets .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reaction mechanisms involving this compound as a methyl donor?

A factorial design approach is recommended to systematically evaluate variables such as solvent polarity, catalyst type, and reaction temperature. For instance, a 2³ factorial design can test combinations of polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane), homogeneous vs. heterogeneous catalysts, and low (50°C) vs. high (150°C) temperatures. Kinetic studies using in situ FTIR or Raman spectroscopy can track methyl group transfer, while isotopic labeling (e.g., CD₃ groups) combined with MS analysis elucidates mechanistic pathways .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound's physical properties?

Discrepancies in properties like boiling points or phase-change behavior require multi-method validation. For example, experimental boiling points under reduced pressure (e.g., 511.7 K at 0.973 bar ) should be compared with COSMO-RS or group contribution method predictions. If contradictions persist, re-evaluate assumptions in computational models (e.g., solvent effects, anharmonic corrections). Cross-referencing NIST data with independent datasets from the CRC Handbook or peer-reviewed studies is critical, given NIST’s disclaimer on data accuracy .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound in multidisciplinary studies?

Environmental persistence can be evaluated through OECD 301 biodegradation tests, which measure mineralization rates under aerobic conditions. Advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation can simulate degradation pathways, with intermediates identified via LC-QTOF-MS. Ecotoxicological studies should follow ATSDR guidelines, incorporating species-specific assays (e.g., Daphnia magna for aquatic toxicity) and route-specific exposure models (inhalation, dermal) . For field studies, biomonitoring in sediment/soil samples using GC×GC-TOF-MS provides insights into long-term persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.